molecular formula C18H17NO2S B12217322 Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- CAS No. 18271-19-7

Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl-

Cat. No.: B12217322
CAS No.: 18271-19-7
M. Wt: 311.4 g/mol
InChI Key: KRESJXCBBXPZQS-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring, with substituents modulating their physicochemical and biological properties. The target compound, N,4-dimethyl-N-1-naphthalenylbenzenesulfonamide, features a naphthalenyl group at the N-position and a methyl group at the 4-position of the benzene ring. This structure confers unique steric and electronic properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

CAS No.

18271-19-7

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C18H17NO2S/c1-14-10-12-16(13-11-14)22(20,21)19(2)18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,1-2H3

InChI Key

KRESJXCBBXPZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- typically involves the reaction of benzenesulfonyl chloride with N,4-dimethyl-N-1-naphthalenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzenesulfonamides are known for their antimicrobial properties. Research has indicated that compounds within this class can exhibit activity against various pathogens. For instance, studies have shown that derivatives of benzenesulfonamide can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

Cytotoxicity Studies
Recent investigations into the cytotoxic effects of benzenesulfonamide derivatives revealed promising results. A compound similar to N,4-dimethyl-N-1-naphthalenyl- demonstrated cytotoxic activity against human astrocytoma cell lines. The IC50 value for this compound was found to be 8.22 µM, indicating its potential as an anticancer agent . Such findings suggest that further exploration of this compound could lead to new therapeutic options in oncology.

ZAP-70 Inhibition
The compound has been identified as a potential inhibitor of ZAP-70, a protein tyrosine kinase involved in T-cell signaling pathways. Inhibition of ZAP-70 can be beneficial in treating certain autoimmune diseases and cancers. Pharmaceutical compositions containing benzenesulfonamide derivatives have been proposed for the prevention and treatment of disorders where ZAP-70 plays a critical role .

Leishmaniasis Treatment
Research has highlighted the efficacy of benzenesulfonamide derivatives against Leishmania spp., the causative agents of leishmaniasis. A series of compounds were synthesized and screened for their ability to inhibit the intracellular amastigotes of Leishmania. The activity was linked to the lipophilicity of the compounds, suggesting that modifications to the chemical structure could enhance their bioavailability and therapeutic effectiveness .

Mechanisms of Action
The mode-of-action studies on benzenesulfonamide derivatives indicate that these compounds may interfere with key biological pathways in target organisms. Understanding these mechanisms is crucial for optimizing their design and improving their pharmacological profiles.

Case Studies

Study Focus Findings Implications
Cytotoxicity in Cancer CellsCompound showed IC50 = 8.22 µM against astrocytoma cellsPotential development as an anticancer drug
Antimicrobial EfficacyActive against multiple bacterial strainsCould lead to new antibiotics
ZAP-70 InhibitionEffective in preventing T-cell mediated responsesTherapeutic applications in autoimmunity and cancer

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Key Substituents Purity Key Properties Evidence ID
N,4-dimethyl-N-1-naphthalenylbenzenesulfonamide Naphthalen-1-yl, 4-methyl ~99%* High lipophilicity, steric bulk
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-Methoxyphenyl, naphthalen-1-yl 99% Enhanced solubility (methoxy group), [α]D20 +2.5
N-(1,3-dibromo-2-naphthalenyl)-4-methylbenzenesulfonamide 1,3-Dibromo-naphthalenyl 99% Increased molecular weight (Br), reactivity
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide Dual sulfonamide, methoxy groups N/A Potential for hydrogen bonding, higher polarity
N,N-dimethyl-N-(1-(naphthalen-2-yl)-4-phenylbutyl)benzenesulfonamide Naphthalen-2-yl, 4-phenylbutyl chain 98% Extended hydrophobic interactions

*Assumed based on analogous synthesis protocols.

Key Observations :

  • Lipophilicity : The naphthalenyl group increases lipophilicity compared to phenyl or alkyl substituents (e.g., ’s phenylethyl derivative).
  • Solubility : Methoxy groups () enhance water solubility via hydrogen bonding, whereas bromine () or perfluoroalkyl groups () reduce it.
  • Steric Effects : Bulky substituents (e.g., 4-phenylbutyl in ) may hinder binding to enzymatic pockets compared to simpler naphthalenyl groups.

Spectroscopic and Analytical Data

  • NMR Shifts : The target compound’s ¹H NMR would show aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm), similar to ’s naphthalenyl signals.
  • Mass Spectrometry : ESI-MS of analogs () reveals molecular ions ([M+H]⁺) consistent with their molecular weights.
  • Chromatography : Purity is typically confirmed via HPLC (e.g., : retention time 11.1 min) or flash chromatography ().

Biological Activity

Benzenesulfonamide, N,4-dimethyl-N-1-naphthalenyl- (C18H17NO2S), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The primary mechanism of action for benzenesulfonamides, including N,4-dimethyl-N-1-naphthalenyl-, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the production of folate, leading to impaired bacterial growth and replication . Additionally, studies have indicated that modifications in the chemical structure, such as halogen substitutions, can enhance the potency of these compounds against various microbial strains .

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • Compound Efficacy : In a study evaluating various benzenesulfonamide derivatives, specific compounds showed minimal inhibitory concentrations (MIC) against E. coli (6.72 mg/mL) and S. aureus (6.63 mg/mL) . These results suggest that structural variations can lead to enhanced antimicrobial efficacy.
CompoundTarget BacteriaMIC (mg/mL)
4aP. aeruginosa6.67
4hS. aureus6.63
4eC. albicans6.63

Anti-inflammatory Activity

Benzenesulfonamides have also been studied for their anti-inflammatory effects. In vivo studies demonstrated that certain derivatives significantly inhibited carrageenan-induced paw edema in rats, achieving reductions in inflammation by up to 94% . This highlights their potential for therapeutic applications in inflammatory conditions.

Cardiovascular Effects

A recent study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure and coronary resistance over time, suggesting potential cardiovascular benefits .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comprehensive evaluation of synthesized benzenesulfonamide derivatives showed promising antimicrobial activities across various strains, emphasizing the importance of structural diversity in enhancing efficacy .
  • Inflammation Studies : The anti-inflammatory properties were assessed through carrageenan-induced edema models, where specific compounds exhibited significant reductions in swelling compared to controls .
  • Cardiovascular Interaction : The interaction of selected benzenesulfonamide derivatives with calcium channels was explored using molecular docking studies, which suggested potential mechanisms for their cardiovascular effects .

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